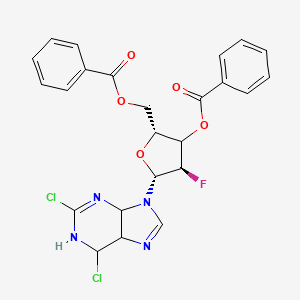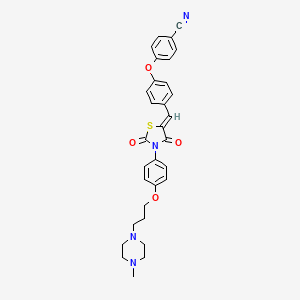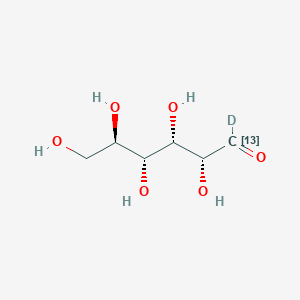
D-Glucose-13C,d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-13C,d: is an isotopically labeled form of glucose where the carbon atoms are replaced with the stable isotope carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d can involve the incorporation of carbon-13 labeled methanol into glucose derivatives. For example, [13C]methanol can be used as a carbon donor in the synthesis of [1-13C]D-Glucose 6-Phosphate from D-Ribose 5-Phosphate with the help of methylotrophic enzymes . The reaction conditions typically involve the use of glucose-6-phosphate isomerase to convert [1-13C]D-Fructose 6-Phosphate to [1-13C]D-Glucose 6-Phosphate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The process is optimized to achieve high yields and purity of the labeled glucose.
化学反应分析
Types of Reactions: D-Glucose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学研究应用
Chemistry: D-Glucose-13C,d is used as a tracer in metabolic studies to understand glucose metabolism and its pathways. It helps in studying the kinetics of glucose in various biochemical processes .
Biology: In biological research, this compound is used to trace the incorporation of glucose into cellular components, helping to study cellular metabolism and energy production .
Medicine: In medical research, it is used to study glucose utilization in different tissues, which is crucial for understanding diseases like diabetes and cancer .
Industry: this compound is used in the production of labeled biomolecules for various industrial applications, including the development of new drugs and diagnostic tools .
作用机制
D-Glucose-13C,d functions as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 label allows researchers to track its movement and transformation using nuclear magnetic resonance spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in glucose metabolism.
相似化合物的比较
D-Glucose-13C6: Another isotopically labeled glucose where all six carbon atoms are replaced with carbon-13.
D-Glucose-1-13C: A form of glucose labeled with carbon-13 at the first carbon position.
D-Glucose-13C6,1,2,3,4,5,6,6-d7: A compound where glucose is labeled with both carbon-13 and deuterium.
Uniqueness: D-Glucose-13C,d is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This specificity provides more precise data compared to uniformly labeled glucose compounds.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |
InChI 键 |
GZCGUPFRVQAUEE-XQPSBZNYSA-N |
手性 SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


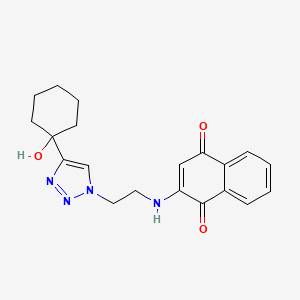
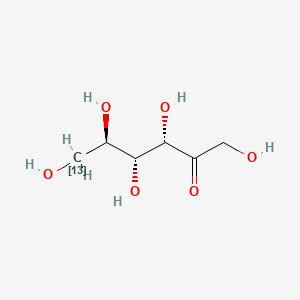

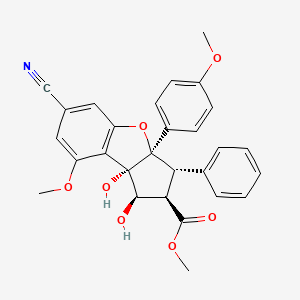

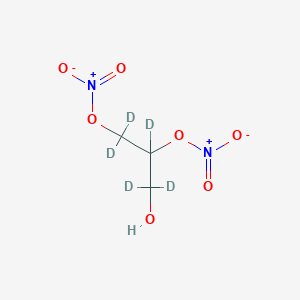
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
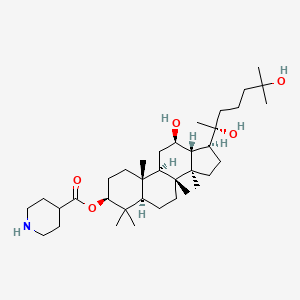
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
